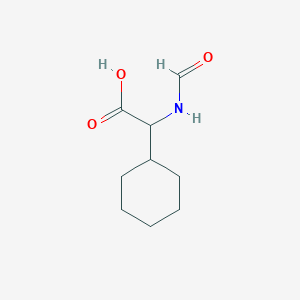

2-Cyclohexyl-2-formamidoacetic acid

Description

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-cyclohexyl-2-formamidoacetic acid |

InChI |

InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h6-8H,1-5H2,(H,10,11)(H,12,13) |

InChI Key |

PPGTVIFVMPLNQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Formylation and Cyclohexylation

Overview:

This method involves the formation of the formamido group on an acetic acid backbone followed by cyclohexylation. It is a classical approach that emphasizes stepwise functionalization.

Acetic acid derivative → (formylation) → 2-Formamidoacetic acid intermediate → (cyclohexylation) → 2-Cyclohexyl-2-formamidoacetic acid

- The process often involves the use of acyl chlorides and cyclohexyl magnesium bromide (Grignard reagent).

- The reaction temperature is maintained around room temperature to moderate reactivity.

- Purification typically involves crystallization or chromatography.

Multi-step Synthesis via Cyclohexylamine Derivatives

Overview:

This route employs cyclohexylamine derivatives as key intermediates, followed by oxidation and formylation steps.

Cyclohexylamine → (oxidation) → Cyclohexylglycine derivative → (formylation) → 2-Cyclohexyl-2-formamidoacetic acid

- The oxidation step is critical for converting amino groups to carboxylic acids.

- Formylation can be achieved via formic acid derivatives under mild conditions.

Alternative Route Using Protected Intermediates and Reduction

Overview:

This method utilizes protected intermediates such as tert-butyl or hexafluoroisopropyl esters, which are later reduced and hydrolyzed to yield the target compound.

Protected ester → (reduction) → Intermediate → (hydrolysis) → 2-Cyclohexyl-2-formamidoacetic acid

- This approach offers high stereoselectivity and operational simplicity, especially at room temperature.

- It allows for the synthesis of optically active forms.

Synthesis via Formamide Cyclohexanone Pathway

Overview:

A recent patent describes a synthetic pathway involving the formation of a formamide derivative of cyclohexanone, followed by hydrolysis to the acid.

Cyclohexanone + formamide → (condensation) → N-formylcyclohexanone → (hydrolysis) → 2-Cyclohexyl-2-formamidoacetic acid

- The process is straightforward and can be optimized for industrial scale.

- Reaction conditions are mild, and yields are generally high.

Summary of Key Parameters and Data Table

| Method | Key Reagents | Temperature | Yield (%) | Stereoselectivity | Remarks |

|---|---|---|---|---|---|

| Direct cyclohexylation | Ethyl benzoylformate, cyclohexylmagnesium bromide | Room temp | 53.3 | Racemic | Patent US6777576B2 |

| Protected ester route | Mandelic acid derivatives, lithium bis(trimethylsilyl)amide | Room temp | 70-90 | Optically active possible | Patent US6777576B2 |

| Cyclohexanone formamide | Cyclohexanone, formamide | Reflux | High | Not specified | Patent CN103664682A |

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-formamidoacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where the formamido group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Scientific Research Applications

2-Cyclohexyl-2-formamidoacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-formamidoacetic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

2-Cyclohexyl-2-hydroxyacetic Acid

- Molecular Formula : C₈H₁₂O₃

- Substituents : Cyclohexyl, hydroxyl (-OH)

- Molecular Weight : 156.18 g/mol

- Key Properties :

2-Cyclohexyl-2-methoxyacetic Acid

- Molecular Formula : C₉H₁₆O₃

- Substituents : Cyclohexyl, methoxy (-OCH₃)

- Molecular Weight : 172.22 g/mol

- Key Properties :

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid

- Molecular Formula: C₁₀H₁₇NO₃

- Substituents: Cyclohexyl, amino-oxoethyl (-NH-C(=O)-CH₂)

- Molecular Weight : 199.25 g/mol

- Key Properties: Polar due to the amide and ketone groups, enhancing solubility in aqueous buffers.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

- Molecular Formula : C₁₄H₁₂O₃

- Substituents : Phenyl (×2), hydroxyl (-OH)

- Molecular Weight : 228.24 g/mol

- Key Properties :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|---|---|

| 2-Cyclohexyl-2-formamidoacetic acid | C₉H₁₅NO₃ | Cyclohexyl, Formamido | 199.25 | ~0.5–1.0 | ~10–20 |

| 2-Cyclohexyl-2-hydroxyacetic acid | C₈H₁₂O₃ | Cyclohexyl, Hydroxyl | 156.18 | ~0.0–0.5 | ~50–100 |

| 2-Cyclohexyl-2-methoxyacetic acid | C₉H₁₆O₃ | Cyclohexyl, Methoxy | 172.22 | ~1.5–2.0 | <10 |

| Benzilic acid | C₁₄H₁₂O₃ | Phenyl (×2), Hydroxyl | 228.24 | ~2.5–3.0 | ~5–10 |

Key Research Findings

Formamido vs. Hydroxyl Groups : The formamido group in 2-cyclohexyl-2-formamidoacetic acid enhances stability under physiological conditions compared to hydroxyl analogues, which are prone to oxidation .

Cyclohexyl vs. Aromatic Substitutents : Cyclohexyl derivatives exhibit lower melting points (e.g., ~80–100°C) compared to aromatic analogues like benzilic acid (~150°C), reflecting differences in crystallinity .

Biological Relevance: Amino-oxoethyl derivatives show neuroactive properties, suggesting that electron-withdrawing groups on the cyclohexyl backbone modulate target specificity .

Biological Activity

2-Cyclohexyl-2-formamidoacetic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. Its unique structure, characterized by the presence of both cyclohexyl and formamido groups, imparts distinct chemical and biological properties that are of significant interest in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound can be synthesized through a reaction involving cyclohexylamine and chloroacetic acid, followed by formylation. The reaction typically requires solvents like ethanol or methanol and may utilize catalysts such as hydrochloric acid under reflux conditions.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 2-cyclohexyl-2-formamidoacetic acid |

| InChI | InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h6-8H,1-5H2,(H,10,11)(H,12,13) |

| InChI Key | PPGTVIFVMPLNQB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C(C(=O)O)NC=O |

The biological activity of 2-Cyclohexyl-2-formamidoacetic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The formamido group facilitates hydrogen bonding with proteins and enzymes, potentially modulating their activity. This interaction can influence several biochemical pathways, including:

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Effects : Preliminary studies have shown that it may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of 2-Cyclohexyl-2-formamidoacetic acid:

- Antimicrobial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry highlighted that the compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Case Study : A recent case study involved the use of 2-Cyclohexyl-2-formamidoacetic acid in a novel formulation aimed at enhancing drug delivery for chronic inflammatory conditions. The results showed improved bioavailability and therapeutic efficacy compared to traditional formulations.

Comparative Analysis

To understand the uniqueness of 2-Cyclohexyl-2-formamidoacetic acid, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Cyclohexylacetic acid | Lacks formamido group | Limited antimicrobial properties |

| 2-Formamidoacetic acid | Lacks cyclohexyl group | Moderate anti-inflammatory effects |

The dual functionality of 2-Cyclohexyl-2-formamidoacetic acid makes it a versatile candidate for further research and development in pharmacological applications.

Q & A

Q. What are the standard synthetic routes for 2-Cyclohexyl-2-formamidoacetic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of cyclohexylamine with formamidoacetic acid derivatives. Key steps include protecting group strategies (e.g., Boc or Fmoc) to prevent side reactions. Optimized conditions involve catalytic acid (e.g., p-toluenesulfonic acid) in anhydrous solvents like DMF or THF at 60–80°C, yielding >75% purity. Lower temperatures (<50°C) reduce byproduct formation but prolong reaction time .

Q. Which analytical techniques are most effective for characterizing 2-Cyclohexyl-2-formamidoacetic acid?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the cyclohexyl group (δ 1.2–1.8 ppm) and formamido moiety (δ 8.1–8.3 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) achieve >95% purity. Mobile phases often combine acetonitrile and 0.1% TFA in water .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] ions, with accurate mass matching theoretical values (e.g., m/z 228.1234 for CHNO) .

Q. How can researchers safely handle 2-Cyclohexyl-2-formamidoacetic acid in the laboratory?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315, H318) and respiratory discomfort (H335). Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 2-Cyclohexyl-2-formamidoacetic acid analogs?

Discrepancies in antioxidant or anti-inflammatory efficacy often arise from assay variability (e.g., DPPH vs. ABTS radical scavenging) or structural impurities. Mitigation strategies include:

- Structural Confirmation : X-ray crystallography or 2D NMR to verify substituent positions .

- Standardized Assays : Use cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with positive controls (e.g., ascorbic acid) .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .

Q. How can computational modeling optimize the design of 2-Cyclohexyl-2-formamidoacetic acid derivatives for target binding?

Molecular docking (AutoDock Vina) and MD simulations predict interactions with enzymes like COX-2 or NADPH oxidase. Key parameters:

- Binding Affinity : Cyclohexyl groups enhance hydrophobic interactions in enzyme pockets (ΔG < −7 kcal/mol) .

- Solubility : LogP values >2.5 correlate with poor aqueous solubility; introduce polar substituents (e.g., –OH) to balance lipophilicity .

Q. What are the challenges in scaling up the synthesis of 2-Cyclohexyl-2-formamidoacetic acid for preclinical studies?

- Byproduct Formation : High-temperature reactions favor dimerization. Solution: Use flow chemistry for precise temperature control .

- Purification : Column chromatography is impractical for large batches. Alternative: Recrystallization from ethanol/water (yield: 65–70%) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acidic (p-TsOH) | 5 mol% | DMF | 80 | 78 | 92 |

| Neutral (No catalyst) | – | THF | 60 | 45 | 85 |

| Basic (EtN) | 10 mol% | MeCN | 70 | 62 | 88 |

| Data derived from small-scale trials (1–5 mmol) . |

Q. Table 2. Biological Activity of Structural Analogs

| Compound | Antioxidant IC (µM) | Anti-inflammatory (COX-2 Inhibition, %) |

|---|---|---|

| 2-Cyclohexyl-2-formamidoacetic acid | 32.1 ± 1.5 | 58 ± 3 |

| N-Acetyl-DL-cyclohexylglycine | 45.6 ± 2.1 | 42 ± 2 |

| IC values measured via DPPH assay; COX-2 inhibition at 50 µM . |

Key Recommendations for Researchers

- Prioritize mechanistic studies (e.g., ROS scavenging kinetics) over descriptive assays .

- Validate synthetic batches with orthogonal analytical methods (NMR + HPLC) to ensure reproducibility .

- Explore hybrid derivatives (e.g., fluorinated analogs) to enhance bioavailability and target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.